molecular formula C17H24N4O6 B13759813 2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)- CAS No. 50639-37-7

2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)-

Cat. No.: B13759813
CAS No.: 50639-37-7
M. Wt: 380.4 g/mol
InChI Key: CWYAQUMZIHGIEF-UHFFFAOYSA-N
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Description

2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)- is a useful research compound. Its molecular formula is C17H24N4O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)- (CAS No. 6498-11-9) is a member of the oxadiazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific oxadiazine derivative, synthesizing data from various studies to provide a comprehensive overview of its properties and potential applications.

Basic Information

  • Molecular Formula: C17H24N4O6
  • Molecular Weight: 368.40 g/mol
  • CAS Number: 6498-11-9
  • Synonyms: 3,5-Bis(6-isocyanatohexyl)-2H-1,3,5-oxadiazine-2,4,6(3H,5H)-trione

Structural Characteristics

The structure of this compound features a unique oxadiazine ring system that contributes to its biological activities. The presence of isocyanate groups is particularly significant as these groups are often associated with reactive intermediates that can interact with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazine derivatives. For instance, research indicates that related compounds exhibit strong bactericidal effects against various strains of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Oxadiazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CS. aureus4 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies using cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have shown varied cytotoxic effects depending on concentration and exposure time. Notably, certain derivatives demonstrated low cytotoxicity at therapeutic concentrations .

Table 2: Cytotoxicity Results for Selected Compounds

CompoundCell LineConcentration (µM)Viability (%) after 48h
Compound AL92910092%
Compound BA54950110%
Compound CL92920068%

The proposed mechanism by which oxadiazines exert their biological effects largely revolves around their ability to form reactive intermediates that can modify proteins and nucleic acids within microbial cells. This reactivity can lead to the inhibition of essential cellular processes such as replication and transcription.

Study on Antimicrobial Efficacy

A notable study conducted by researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. Among these compounds, some exhibited superior activity compared to traditional antibiotics like ciprofloxacin . This study underscores the potential of oxadiazine derivatives in addressing antibiotic resistance.

Evaluation of Safety Profiles

Another investigation focused on assessing the cytotoxicity of various oxadiazine derivatives using multiple cell lines. The results indicated that while some compounds were cytotoxic at higher concentrations, others showed promising safety profiles with enhanced cell viability at lower doses .

Properties

CAS No.

50639-37-7

Molecular Formula

C17H24N4O6

Molecular Weight

380.4 g/mol

IUPAC Name

3,5-bis(6-isocyanatohexyl)-1,3,5-oxadiazinane-2,4,6-trione

InChI

InChI=1S/C17H24N4O6/c22-13-18-9-5-1-3-7-11-20-15(24)21(17(26)27-16(20)25)12-8-4-2-6-10-19-14-23/h1-12H2

InChI Key

CWYAQUMZIHGIEF-UHFFFAOYSA-N

Canonical SMILES

C(CCCN1C(=O)N(C(=O)OC1=O)CCCCCCN=C=O)CCN=C=O

Origin of Product

United States

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